BuChE Inhibitory Potency: Thunalbene Equals the Most Potent Natural Inhibitor from Pholidota chinensis and Shows Favorable Brain Penetration Properties
In a direct head-to-head comparison of eight compounds isolated from Pholidota chinensis, thunalbene (3,3'-dihydroxy-5-methoxystilbene) exhibited the second-strongest BuChE inhibitory activity with an IC50 of 11.01 ± 0.26 μM, statistically equivalent to lusianthridin (IC50 = 10.49 ± 0.34 μM) and substantially more potent than the remaining six compounds (IC50 range ~20 to >100 μM) [1]. Crucially, in silico Boiled-Egg chart analysis indicated that thunalbene possesses favorable blood-brain barrier permeability and is not a substrate for P-glycoprotein (P-gp), a key efflux transporter that limits brain exposure of many CNS drug candidates [1]. Enzyme kinetic studies confirmed thunalbene acts as a reversible, mixed-type BuChE inhibitor (docking energy −6.10 kcal/mol), a mechanism distinct from the classical competitive inhibitors commonly pursued for cholinergic indications [1].
| Evidence Dimension | BuChE inhibition (IC50) and in silico BBB permeability |
|---|---|
| Target Compound Data | IC50 = 11.01 ± 0.26 μM; mixed-type reversible inhibitor; Boiled-Egg predicted BBB permeable; not a P-gp substrate |
| Comparator Or Baseline | Lusianthridin IC50 = 10.49 ± 0.34 μM; other isolated compounds IC50 range ~20 to >100 μM; resveratrol (predicted low BBB penetration, P-gp substrate liability) |
| Quantified Difference | Thunalbene IC50 higher than lusianthridin by only 0.52 μM (~5% difference, statistically overlapping); >2-fold more potent than next compound; BBB permeability advantage over resveratrol (class-level inference from predicted properties) |
| Conditions | BuChE inhibition assay (isolated compounds 3–8 from Pholidota chinensis); in silico ADME predictions (SwissADME Boiled-Egg model) |
Why This Matters
For researchers procuring BuChE inhibitors for neurodegenerative disease studies, thunalbene offers a unique combination of single-digit micromolar potency and predicted CNS availability—a dual advantage that resveratrol and many other stilbenoids lack.
- [1] Wang W, et al. Inhibition potential against butyrylcholinesterase of stilbenes, bibenzyls, and dihydrophenanthrenes from Pholidota chinensis. Med Chem Res. 2025;34:1516-1526. View Source
